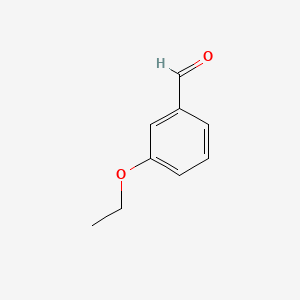

3-Ethoxybenzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a significant class of organic compounds widely utilized in various chemical industries, including the synthesis of pharmaceuticals, agrochemicals, fragrances, and food flavorings. chemimpex.comnih.govrsc.org They are characterized by a carbonyl group directly attached to an aromatic ring, which imparts distinct properties and reactivity compared to aliphatic aldehydes. numberanalytics.com The presence of the aromatic ring influences the electronic distribution within the molecule, affecting the reactivity of the aldehyde group towards nucleophilic attack and other transformations. numberanalytics.comquora.com

Benzaldehyde (B42025), the parent compound, serves as a fundamental building block in organic synthesis. nih.govnumberanalytics.com Substituted benzaldehydes, such as 3-ethoxybenzaldehyde, exhibit modified reactivity and physical properties depending on the nature and position of the substituents on the aromatic ring. These substituents can exert inductive and resonance effects, altering the electron density of the benzene (B151609) ring and the electrophilicity of the carbonyl carbon. quora.commsu.edu

Significance of the Ethoxy Substituent in Benzaldehyde Derivatives

The ethoxy group in this compound contributes to the compound's solubility and reactivity in various chemical processes. chemimpex.comchemimpex.com This enhanced solubility and modified reactivity make it a valuable intermediate in the synthesis of a range of organic compounds. chemimpex.comchemimpex.com The presence of the ethoxy group differentiates its chemical behavior from simpler benzaldehyde or other substituted benzaldehydes like anisaldehyde (methoxybenzaldehyde).

Current Research Landscape and Emerging Trends in this compound Studies

Current research involving this compound often centers on its utility as a building block in the synthesis of more complex molecules. It is recognized as a key intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals. chemimpex.comchemimpex.com Its reactivity allows it to participate in various organic transformations, including nucleophilic additions and condensation reactions, which are essential for developing new materials and compounds. chemimpex.com

While specific detailed research findings solely focused on this compound are not extensively highlighted in the provided snippets beyond its general use as an intermediate, the broader research landscape for aromatic aldehydes indicates emerging trends in sustainable synthesis methods and the exploration of their properties in materials science and biological applications. nih.govrsc.org For instance, research is ongoing into green methods for producing aromatic aldehydes from biomass. rsc.org The study of structure-reactivity correlations in substituted benzaldehydes, including those with alkoxy groups, continues to be an area of research to better understand and predict their chemical behavior in oxidation and other reactions. researchgate.net

The compound's physical and chemical properties, such as boiling point, density, and refractive index, are well-characterized chemicalbook.comsynquestlabs.com, which is fundamental for its handling and application in research and industrial settings.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| CAS Number | 22924-15-8 | chemimpex.comchemicalbook.comsynquestlabs.comfishersci.comscbt.comtcichemicals.comthermofisher.com |

| Molecular Formula | C₉H₁₀O₂ | chemimpex.comsynquestlabs.comscbt.comthermofisher.comnih.gov |

| Molecular Weight | 150.17 g/mol or 150.177 g/mol or 150.18 | chemimpex.comsynquestlabs.comscbt.comnih.gov |

| Boiling Point | 243 °C (lit.) or 245 ℃ | chemicalbook.comsynquestlabs.com |

| Density | 1.07 g/mL at 25 °C (lit.) or 1.08 g/mL | chemicalbook.comsynquestlabs.com |

| Refractive Index | n²⁰/D 1.542 (lit.) | chemicalbook.com |

| Appearance | Colorless to Brown clear liquid or clear liquid | chemimpex.comchemicalbook.comtcichemicals.comthermofisher.com |

| Purity | 98% or 99% or ≥ 97% (CG) or >98.0%(GC) | chemimpex.comsynquestlabs.comtcichemicals.com |

| PubChem CID | 89908 | chemimpex.comfishersci.comnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMGMXBYJZVAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177469 | |

| Record name | m-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22924-15-8 | |

| Record name | 3-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22924-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022924158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of 3 Ethoxybenzaldehyde

Established Synthetic Pathways for 3-Ethoxybenzaldehyde

The synthesis of this compound typically involves modifying a substituted benzaldehyde (B42025) or a related aromatic compound to incorporate the ethoxy moiety at the desired position. A common strategy involves alkylation reactions.

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions play a significant role in the formation of the ether linkage in this compound. This generally involves the reaction of an alcohol or a phenoxide with an alkyl halide or sulfate (B86663). In the context of this compound synthesis, a common approach is the ethylation of a hydroxybenzaldehyde precursor, such as 3-hydroxybenzaldehyde (B18108) or a related compound with a hydroxyl group at the meta position.

One documented method involves the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) using diethyl sulfate under alkaline conditions. google.comgoogle.com This reaction introduces an ethyl group to the hydroxyl position. While this specific example yields 3-ethoxy-4-methoxybenzaldehyde (B45797), the underlying principle of O-alkylation of a phenolic hydroxyl group is directly applicable to the synthesis of this compound from a meta-hydroxylated benzaldehyde. Another method describes the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl bromide in the presence of potassium hydroxide (B78521) in ethanol (B145695) and water, yielding 3-ethoxy-4-methoxybenzaldehyde. prepchem.com

Friedel-Crafts alkylation is another type of alkylation reaction involving the alkylation of an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst. rsc.orgnih.gov While Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto aromatic rings, the synthesis of this compound specifically involves the formation of an ether linkage, which is usually achieved through the reaction of a phenoxide or alcohol with an ethylating agent, rather than direct Friedel-Crafts alkylation of benzaldehyde with an ethyl halide.

Comparison of Reaction Efficiencies and Yields in Various Synthetic Routes

The efficiency and yield of this compound synthesis can vary significantly depending on the specific synthetic route and reaction conditions employed. Different methods utilizing alkylation have reported varying yields for related ethoxy-substituted benzaldehydes. For instance, the ethylation of isovanillin with diethyl sulfate under alkaline conditions has been reported to give a yield of approximately 80% for 3-ethoxy-4-methoxybenzaldehyde. google.comgoogle.com Another method using isovanillin and a haloethane with a catalyst achieved yields of 94.8% and 96.1% under specific conditions. google.comgoogle.com The reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl bromide in the presence of KOH in ethanol and water provided 3-ethoxy-4-methoxybenzaldehyde in 93% yield. prepchem.com

Comparing yields across different routes highlights the impact of factors such as the choice of ethylating agent, base, solvent, temperature, and reaction time. While direct yield data for this compound from all possible routes is not extensively available in the provided context, the yields reported for similar ethoxybenzaldehyde derivatives suggest that optimized alkylation reactions can achieve high efficiencies.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net Applying these principles to the synthesis of this compound involves exploring more sustainable solvents, catalysts, and reaction conditions.

Utilizing water as a solvent in organic reactions is a key aspect of green chemistry, as water is an environmentally benign and readily available medium. researchgate.net While specific examples of this compound synthesis exclusively in water were not prominently detailed, research on related reactions, such as Knoevenagel condensation involving substituted benzaldehydes, has demonstrated successful transformations in aqueous media. researchgate.netrsc.org For instance, the synthesis of coumarin (B35378) derivatives using salicylaldehydes and active methylene (B1212753) compounds has been effectively carried out in water. researchgate.netnih.gov The use of water as a solvent in alkylation reactions, particularly those involving inorganic bases, can contribute to a more sustainable process by reducing the reliance on organic solvents. Some reported alkylation procedures for related compounds do utilize water as a solvent or co-solvent. google.comgoogle.comprepchem.comui.ac.id

The development of environmentally friendly catalysts is another crucial element of green chemistry. chemrevlett.com Catalysts can enhance reaction rates and selectivity, often allowing for milder reaction conditions and reducing the need for stoichiometric reagents. In the context of synthesizing ethoxybenzaldehyde derivatives, various catalysts have been explored for related reactions.

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride, and tetrabutylammonium fluoride, have been shown to be effective in alkylation reactions under alkaline conditions, facilitating the reaction between reactants in different phases. google.comgoogle.com The use of such catalysts can improve reaction efficiency and potentially reduce the need for large amounts of organic solvents. Other catalytic systems, including organocatalysts and metal complexes, are being investigated for various organic transformations, some of which involve aldehyde substrates and ether formation. rsc.orgchemrevlett.comrepec.orgresearchgate.net The application of heterogeneous or recyclable catalysts in this compound synthesis would further align the process with green chemistry principles. Magnetically recoverable nanocatalysts, for example, have been developed for the synthesis of thiazolidinones using 4-hydroxy-3-methoxybenzaldehyde, demonstrating the potential for easily separable and reusable catalytic systems in reactions involving substituted benzaldehydes. chemrevlett.com

Aqueous Medium Reactions for Sustainable Synthesis

Advanced Synthetic Strategies for this compound and Its Derivatives

Advanced synthetic strategies for this compound and its derivatives explore novel reagents, catalysts, and methodologies to improve efficiency, selectivity, and sustainability. This can include the development of one-pot reactions, flow chemistry techniques, or the use of less common activation methods.

While specific advanced strategies solely focused on this compound were not extensively detailed in the provided information, research on the synthesis of related benzaldehyde derivatives and the broader field of organic synthesis offers insights into potential approaches. For example, microwave-assisted synthesis has been explored for the preparation of metal complexes derived from 2-hydroxy-3-ethoxybenzaldehyde, suggesting the potential for accelerated reaction times and potentially improved yields under controlled heating conditions. researchgate.net Ultrasound irradiation has also been investigated for various organic reactions involving aldehydes, in some cases showing improved reaction rates and yields, and allowing the use of water as a solvent. organic-chemistry.org

Multicomponent reactions, where three or more reactants combine in a single pot, offer advantages in terms of atom economy and efficiency. rsc.orgnih.gov While not specifically for this compound, multicomponent reactions involving substituted benzaldehydes have been developed for the synthesis of various heterocyclic compounds. rsc.orgnih.gov

The synthesis of isotopically labeled benzaldehyde derivatives, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates the application of multi-step synthetic sequences to create functionalized benzaldehydes for specific applications like molecular imaging. whiterose.ac.uk Such complex syntheses highlight the range of reactions and strategies that can be applied to construct substituted benzaldehyde structures.

The development of new catalytic systems, including organocatalysts, metal nanoparticles, and enzyme-based catalysts, continues to push the boundaries of synthetic efficiency and sustainability. rsc.orgchemrevlett.comrepec.orgresearchgate.net Applying these innovations to the synthesis of this compound could lead to more efficient and environmentally friendly production methods in the future.

Stereoselective Synthesis and Chiral Induction

Stereoselective synthesis, aiming to produce a desired stereoisomer with high purity, is a significant area in organic chemistry. While direct stereoselective synthesis of this compound itself is not commonly the focus, the compound can be involved in stereoselective reactions as a reactant or be synthesized from chiral precursors.

Research in stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to control the formation of new stereocenters. For instance, studies have explored asymmetric synthesis routes for intermediates containing structural elements similar to this compound or its derivatives. One approach involves using chiral reagents or ligands to induce chirality during reactions like asymmetric aldol (B89426) condensation or additions to carbonyl compounds. diva-portal.orgarkat-usa.orgmdpi.com Chiral lithium amides, for example, have been investigated for their role in asymmetric induction during the lateral lithiation of toluic acid derivatives followed by addition to aldehydes. arkat-usa.org

Another relevant area is the stereoselective formation of 2-hydroxyketones using thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, where substituted benzaldehydes, including 3-methoxybenzaldehyde (B106831) (a related compound), can serve as substrates. This enzymatic approach can lead to the stereoselective formation of hydroxyketone products with a predominant enantiomer. google.com

While specific detailed research findings solely focused on the stereoselective synthesis or chiral induction directly on this compound are limited in the provided search results, the principles and methodologies from the synthesis of related chiral compounds highlight the potential strategies that could be applied or are relevant when this compound is part of a larger stereoselective synthetic route.

Multicomponent Reactions Involving this compound as a Precursor

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single vessel to form a product that retains portions of each starting material. nih.gov this compound, with its reactive aldehyde functionality, is a suitable building block for various MCRs, enabling the efficient construction of complex molecular scaffolds.

Aromatic aldehydes, including substituted benzaldehydes like this compound, are frequently employed in MCRs. These reactions leverage the reactivity of the aldehyde group towards nucleophilic addition and condensation reactions. For example, aromatic aldehydes participate in three-component reactions with compounds like 2-methylindole (B41428) and dienophiles to form spirotetrahydrocarbazoles. beilstein-journals.org Another example involves the use of aldehydes in condensation reactions with electron-rich phenols to generate ortho-quinone methides, which can then undergo Diels-Alder reactions in a multicomponent fashion. nih.gov

While the search results specifically mention other substituted benzaldehydes like 4-methoxybenzaldehyde (B44291) and benzaldehyde in the context of MCRs nih.govbeilstein-journals.orgnih.govmdpi.com, the general reactivity of the aldehyde functional group suggests that this compound could similarly be incorporated into analogous multicomponent reaction schemes for the synthesis of diverse organic molecules. The efficiency and atom economy of MCRs make them attractive for the synthesis of complex structures from simpler precursors.

Flow Chemistry Applications in this compound Production

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch. This approach offers several advantages, including improved reaction control, enhanced heat and mass transfer, increased safety for hazardous reactions, and ease of scaling up production. researchgate.netmdpi.comeuropa.eu

Flow chemistry has been increasingly applied in the synthesis of various organic compounds, including active pharmaceutical ingredients and fine chemicals. researchgate.netmdpi.com While direct information on the specific production of this compound using flow chemistry is not explicitly detailed in the provided search results, the principles and reported applications of flow chemistry in the synthesis of related aromatic aldehydes and intermediates suggest its potential in this area.

For instance, continuous flow systems have been developed for reactions involving substituted benzaldehydes and their derivatives. One example includes the continuous-flow synthesis of rolipram, which involves 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418) as a starting material. mdpi.com Flow reactors are particularly beneficial for reactions that are exothermic, require precise control of reaction parameters, or involve unstable intermediates. europa.eu The synthesis of aromatic aldehydes often involves oxidation steps or reactions that can benefit from the controlled environment provided by flow systems.

The application of flow chemistry to this compound production could potentially lead to improved reaction efficiency, higher yields, and a more sustainable manufacturing process compared to traditional batch methods.

Isolation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound with high purity is crucial for accurate and reproducible experimental results in chemical synthesis and analysis. Various isolation and purification techniques are employed depending on the synthesis method and the nature of impurities present.

Common techniques for isolating and purifying organic compounds like this compound include extraction, distillation, crystallization, and chromatography. For instance, in the synthesis of related benzaldehyde derivatives, procedures often involve extracting the product from the reaction mixture using organic solvents like ether or ethyl acetate. iucr.orgorgsyn.org This is followed by washing the organic phase with water or brine to remove water-soluble impurities. orgsyn.org Drying agents such as magnesium sulfate are commonly used to remove residual water from the organic extract. orgsyn.org

Distillation is a standard technique for purifying liquid organic compounds with suitable boiling points. Vacuum distillation is often employed for compounds that are high-boiling or sensitive to decomposition at atmospheric pressure. google.com Crystallization can be used to purify solid compounds, where the crude product is dissolved in a suitable solvent and then allowed to cool, leading to the formation of purified crystals. iucr.orgorgsyn.org Recrystallization may be performed multiple times to achieve higher purity. orgsyn.org

Chromatographic techniques, such as column chromatography and preparative thin-layer chromatography (TLC), are powerful methods for separating components of a mixture based on their differential partitioning between a stationary and a mobile phase. nih.gov Silica gel chromatography is frequently used for the purification of benzaldehyde derivatives. iucr.orgnih.gov High-performance liquid chromatography (HPLC) is another technique used for both analysis and purification, capable of separating and quantifying components in complex mixtures. acs.org

The choice of purification method for research-grade this compound would depend on the specific impurities present after synthesis. A combination of these techniques is often necessary to achieve the desired level of purity for research applications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the isolated compound. google.comnih.gov

Reactivity and Reaction Mechanisms of this compound

This compound is an aromatic aldehyde characterized by the presence of an ethoxy group at the meta position of the benzaldehyde core structure. This molecular architecture dictates its chemical behavior, influencing the reactivity of both the aldehyde functional group and the aromatic ring. The interplay between the electron-withdrawing nature of the aldehyde and the electron-donating resonance effect of the ethoxy group leads to specific reaction pathways and regioselectivity in substitution reactions.

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde functional group (CHO) is a key center of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, giving it a nucleophilic character. This dual nature allows the aldehyde moiety to participate in a variety of reactions, particularly nucleophilic additions to the carbonyl carbon and reactions involving the carbonyl oxygen. ontosight.ai

Nucleophilic Addition Reactions of this compound

Oxidation Pathways and Derivative Formation

Aldehydes, including this compound, can be readily oxidized to form carboxylic acids. This involves the addition of an oxygen atom across the carbon-hydrogen bond of the aldehyde group. Various oxidizing agents can be employed for this transformation, such as potassium permanganate, chromic acid, or milder reagents like silver(I) oxide. cymitquimica.comcymitquimica.com The oxidation product of this compound is 3-ethoxybenzoic acid. The ease of oxidation highlights the reducing nature of the aldehyde functional group.

Another important reaction involving the aldehyde moiety is the formation of derivatives. This includes reactions with alcohols to form hemiacetals and acetals, or with hydroxylamines and hydrazines to form oximes and hydrazones, respectively. These reactions are typically reversible and are often used for purification or characterization of aldehydes.

Reduction Reactions and Corresponding Products

The aldehyde group of this compound can be reduced to a primary alcohol. This transformation increases the saturation of the carbonyl carbon. Common reducing agents used for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). dalalinstitute.comchegg.com Sodium borohydride is a milder reducing agent often used for selectively reducing aldehydes and ketones without affecting other reducible functional groups like esters or carboxylic acids. The reduction of this compound yields 3-ethoxybenzyl alcohol. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel) can also achieve the reduction of the aldehyde group.

Influence of the Ethoxy Group on Aromatic Ring Reactivity

The ethoxy group (-OCH2CH3) attached to the aromatic ring of this compound significantly influences the reactivity of the ring towards electrophilic aromatic substitution (EAS) reactions. The ethoxy group is an activating group and an ortho, para-director due to its electron-donating resonance effect (+M effect). wikipedia.orglibretexts.orglibretexts.org Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is typically stronger and dominates in directing EAS. wikipedia.orglibretexts.org

Positional Isomerism and Electronic Effects of Ethoxy Substituents

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution reactions on this compound can occur, although the regioselectivity will be influenced by both the activating ethoxy group and the deactivating aldehyde group. Typical EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and acylation. cymitquimica.comdocbrown.infoacs.org The ethoxy group favors substitution at the positions ortho and para to itself (positions 2, 4, and 6). The aldehyde group, being meta-directing, favors substitution at positions 4 and 6 relative to the aldehyde group. Considering the positions relative to the aldehyde group, the ethoxy group is at position 3. Therefore, positions 2, 4, and 6 are ortho and para to the ethoxy group. Positions 4 and 6 are meta to the aldehyde group. Thus, positions 4 and 6 are activated by the ethoxy group and also favored by the aldehyde group's meta-directing effect. Position 2 is activated by the ethoxy group but is ortho to the aldehyde group, which might introduce steric hindrance. The specific conditions and the nature of the electrophile will also play a role in determining the major product distribution.

Table 1: Selected Reactions of this compound

| Reaction Type | Reagent(s) | Typical Product(s) | Functional Group Involved | Influence of Ethoxy Group |

| Nucleophilic Addition | Alcohols, Amines, Hydride sources (NaBH4) | Hemiacetals, Acetals, Imines, Alcohols | Aldehyde | Indirect electronic influence on carbonyl electrophilicity |

| Oxidation | KMnO4, CrO3, Ag2O | 3-Ethoxybenzoic acid | Aldehyde | None directly on the aldehyde oxidation |

| Reduction | NaBH4, LiAlH4, H2/Metal catalyst | 3-Ethoxybenzyl alcohol | Aldehyde | None directly on the aldehyde reduction |

| Electrophilic Aromatic Substitution | Halogenation, Nitration, etc. | Substituted this compound | Aromatic Ring | Activating and ortho/para directing |

Reactivity and Reaction Mechanisms of 3 Ethoxybenzaldehyde

Reaction Kinetics and Mechanistic Elucidation Studies

Understanding the kinetics and mechanisms of reactions involving 3-ethoxybenzaldehyde provides crucial insights into its behavior and allows for the optimization of synthetic routes. Studies in this area often involve analyzing reaction rates under varying conditions and proposing step-by-step descriptions of how the reactions occur.

Quantitative Structure-Reactivity Relationships (QSRR) explore the correlation between the structural properties of molecules and their reactivity. This approach aims to develop models that can predict the reactivity of a compound based on its molecular structure. chemrxiv.orgnih.gov While general QSRR studies have been conducted on various classes of compounds, including aromatic aldehydes, specific detailed QSRR analyses focusing solely on this compound were not prominently found in the search results. However, the principles of QSRR can be applied to understand how the ethoxy group and the benzaldehyde (B42025) core in this compound influence its reaction rates compared to other substituted benzaldehydes. Studies on related compounds, such as the sorption kinetics of 3-methoxybenzaldehyde (B106831), demonstrate the application of kinetic models like the Langmuir and Freundlich isotherms to understand the interaction between the molecule and a substrate. nih.gov The electronic and steric effects of substituents, like the ethoxy group, play a significant role in determining reactivity, and QSRR methodologies can quantify these effects. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Ethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms present in the 3-Ethoxybenzaldehyde molecule and their electronic environments. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the surrounding electron density and neighboring functional groups. Analysis of the peak multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J values in Hertz, Hz) provides details about the connectivity of hydrogen atoms.

Typical ¹H NMR spectra of benzaldehyde (B42025) derivatives, including those with alkoxy groups, show characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton (-CHO) typically appears as a singlet in the downfield region, usually between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. rainer.ch Aromatic protons typically resonate in the range of 6.5 to 8.5 ppm, with their exact positions and splitting patterns depending on their substitution pattern on the benzene (B151609) ring. rainer.ch The protons of the ethoxy group (-OCH₂CH₃) are expected to show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons at characteristic aliphatic chemical shifts, influenced by the adjacent oxygen atom.

While specific ¹H NMR data for this compound in common solvents like CDCl₃ or DMSO-d₆ were not extensively detailed in the search results for direct inclusion in a table, general trends for similar benzaldehyde derivatives and ethoxy groups can be inferred. For instance, studies on 3-methoxybenzaldehyde (B106831) show the aldehydic proton around 9.98 ppm in DMSO-d₆ and aromatic protons between 7.25-7.51 ppm rsc.org. The methylene protons of an ethoxy group are typically found around 3.5-4.5 ppm, and the methyl protons around 1.0-1.5 ppm.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each distinct carbon atom in the molecule gives rise to a signal at a specific chemical shift, which is influenced by its hybridization state and the electronic effects of nearby atoms and functional groups.

The carbonyl carbon of the aldehyde group (-CHO) is highly deshielded and typically resonates in the range of 185-205 ppm. rainer.ch The aromatic carbon atoms of the benzene ring appear in the region of 110-160 ppm, with their exact positions depending on the substituents. rainer.ch The carbon atom directly attached to the ethoxy group (the ipso carbon on the benzene ring) is expected to be significantly deshielded. The methylene carbon of the ethoxy group (-OCH₂CH₃) typically resonates between 60-70 ppm, while the methyl carbon resonates between 10-20 ppm. rainer.ch

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HMQC)

Advanced two-dimensional (2D) NMR techniques are invaluable for confirming assignments made from 1D NMR spectra and for establishing connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons. A ¹H-¹H COSY spectrum of this compound would show cross-peaks between the aromatic protons that are coupled to each other, as well as between the methylene and methyl protons of the ethoxy group. ugm.ac.idbeilstein-journals.orgmagritek.com This helps in mapping out the coupled spin systems within the molecule.

Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): HMQC or HSQC experiments provide correlations between protons and the carbons to which they are directly attached (one-bond correlations). beilstein-journals.orgtdl.orgcore.ac.uk An HMQC spectrum of this compound would show cross-peaks connecting each aromatic proton to its corresponding carbon, the aldehydic proton to the carbonyl carbon, the ethoxy methylene protons to the ethoxy methylene carbon, and the ethoxy methyl protons to the ethoxy methyl carbon. This is crucial for assigning carbon signals based on assigned proton signals. ugm.ac.idbeilstein-journals.orgresearchgate.net

These 2D NMR techniques, when used in conjunction with 1D ¹H and ¹³C NMR, provide a comprehensive picture of the molecular structure and connectivity of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and the molecular structure.

Characteristic Vibrational Modes and Functional Group Identification

IR and Raman spectra of this compound exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups.

Carbonyl Group (C=O): The aldehyde carbonyl group is expected to show a strong absorption band in the IR spectrum and a corresponding band in the Raman spectrum in the region of 1650-1750 cm⁻¹. The exact position is sensitive to conjugation and electronic effects. rainer.ch

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands in both IR and Raman spectra due to C=C stretching vibrations within the ring, C-H stretching vibrations above 3000 cm⁻¹, and various ring bending modes in the fingerprint region (below 1500 cm⁻¹). rainer.chtandfonline.com

Ethoxy Group Vibrations: The ethoxy group (-OCH₂CH₃) will show characteristic C-H stretching vibrations for the methyl and methylene groups in the 2800-3000 cm⁻¹ region. tandfonline.com C-O stretching vibrations are also expected, typically in the range of 1000-1300 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the CH₃ group can be identified, as well as rocking vibrations. tandfonline.com

Analysis of the positions and intensities of these bands allows for the identification and confirmation of the functional groups present in this compound.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can provide insights into the conformational preferences of molecules. Different conformers of a molecule can have slightly different vibrational frequencies and intensities due to variations in bond angles, dihedral angles, and interatomic interactions.

Mass Spectrometry (MS) of this compound and Its Fragments

Mass spectrometry is a powerful technique for determining the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. For this compound (C₉H₁₀O₂), the molecular weight is approximately 150.17 g/mol scbt.comnist.govnist.gov. Electron ionization (EI) mass spectrometry is a common method used to generate characteristic fragmentation patterns.

The NIST Chemistry WebBook provides electron ionization mass spectral data for this compound. The top three peaks observed in the EI mass spectrum are at m/z 121, 150, and 122 nist.govnih.gov. The peak at m/z 150 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound. The fragment ions provide clues about the compound's structure.

Fragmentation Pathways and Structural Information Derivation

The fragmentation pattern observed in the mass spectrum of this compound arises from the cleavage of specific bonds within the molecule. While a detailed, dedicated study on the fragmentation pathways of this compound itself was not extensively found, research on related ethoxy-substituted aromatic compounds and benzaldehyde derivatives offers insight into potential fragmentation processes.

Studies on ethoxyphenethylamines, which also contain an ethoxy group and an aromatic ring, show that a unique fragment ion at m/z 107 is observed, representing the loss of 28 mass units (ethylene, C₂H₄) from a precursor ion at m/z 135 researchgate.net. This suggests that the ethoxy group can undergo fragmentation involving the loss of ethylene (B1197577). For this compound, a similar loss of C₂H₄ from the molecular ion (m/z 150) would result in a fragment at m/z 122, which is observed as the third highest peak nist.govnih.gov. This fragment likely corresponds to the loss of ethylene from the ethoxy group, leaving a hydroxyl group attached to the aromatic ring.

Another prominent fragment ion in the spectrum of this compound is at m/z 121 nist.govnih.gov. This fragment could potentially arise from the loss of a formyl radical (CHO•, 29 mass units) from the molecular ion, or from further fragmentation of the m/z 122 ion. Alternatively, it might involve the loss of an ethyl radical (C₂H₅•, 29 mass units) from the molecular ion after a rearrangement.

Benzaldehyde derivatives commonly exhibit fragmentation involving the cleavage of the bond alpha to the carbonyl group, leading to the loss of the formyl radical (m/z 29) and the formation of a stable aryl cation. The presence of a peak at m/z 121 (150 - 29 = 121) is consistent with the loss of a formyl radical from the molecular ion of this compound.

The relative abundance of fragment ions provides structural information. The base peak (most abundant ion) in the EI mass spectrum of this compound is at m/z 121 nist.govnih.gov. This indicates that the fragmentation pathway leading to the m/z 121 ion is particularly favorable.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental composition of ions. This is crucial for confirming the molecular formula of the parent compound and its fragments, especially when dealing with isobaric compounds (compounds with the same nominal mass but different elemental compositions). While specific HRMS data for this compound was not detailed in the search results, HRMS is a standard technique used in conjunction with GC-MS for compound identification and verification, allowing for the differentiation of compounds with similar nominal masses metasci.cawhiterose.ac.uk. For this compound (C₉H₁₀O₂), HRMS would provide an exact mass that precisely matches the calculated mass for this elemental composition, distinguishing it from other compounds that might have a nominal mass of 150.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions typically involve the excitation of electrons from bonding or non-bonding orbitals to antibonding orbitals (e.g., π → π* and n → π* transitions) adpcollege.ac.in. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to the π electron system of the benzene ring and the presence of the carbonyl group and ethoxy substituent, which can influence the electronic transitions through conjugation and inductive effects.

Studies on substituted benzaldehydes, including those with alkoxy groups, have analyzed their electronic absorption spectra in the near UV range researchgate.net. The electronic transitions in these molecules are often characterized using models like Platt's model, focusing on the π-π* bands and the influence of substituents and solvents researchgate.net. The presence of the ethoxy group and the aldehyde function in this compound contributes to its electronic absorption profile. The specific wavelengths of maximum absorption (λmax) and the intensity of the absorption bands (molar extinction coefficient, ε) are characteristic of the molecule's electronic structure and can be affected by factors such as solvent polarity. While a specific UV-Vis spectrum for this compound was not directly provided, the NIST WebBook indicates that UV/Visible spectrum data is available for ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde), a closely related compound nist.govnist.gov. This suggests that this compound would also exhibit measurable absorption in the UV-Vis region corresponding to its π → π* and potentially n → π* transitions.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, dihedral angles, and intermolecular interactions, revealing the molecular conformation and crystal packing. While a crystal structure specifically for this compound was not found in the immediate search results, studies on related ethoxy-substituted benzaldehyde derivatives and other benzaldehyde compounds provide insights into the types of structural information obtained from their crystal structures iucr.orgnih.goviucr.orgnih.govrsc.orgresearchgate.netinorgchemres.org.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π)

Crystal packing refers to the way molecules arrange themselves in the solid state. This arrangement is influenced by intermolecular forces, which can include hydrogen bonds (such as C-H···O), π-π stacking interactions, and C-H···π interactions. Studies on benzaldehyde derivatives show that weak C-H···O hydrogen bonds and C-H···π interactions play a significant role in consolidating and strengthening the formation of molecular assemblies in the crystal lattice rsc.orgtandfonline.combohrium.com.

Dihedral Angles and Molecular Conformation in the Crystalline State

X-ray crystallography allows for the precise determination of dihedral angles, which describe the torsion around chemical bonds and define the molecular conformation in the solid state. The conformation of a molecule in the crystal can be influenced by both intramolecular forces and intermolecular interactions within the crystal lattice.

In related ethoxy-substituted aromatic compounds, dihedral angles provide information about the orientation of the ethoxy group relative to the aromatic ring and the orientation of different parts of the molecule with respect to each other iucr.orgnih.govresearchgate.net. For instance, in 4-(diphenylmethoxy)-3-ethoxybenzaldehyde, the ethoxy side chain adopts an extended conformation with a C—O—C—C torsion angle close to 180° iucr.orgresearchgate.net. Dihedral angles between aromatic rings in substituted benzaldehyde derivatives have also been reported, indicating the relative twist between these planes iucr.orgnih.govresearchgate.net. The specific dihedral angles observed in the crystal structure of this compound would reveal its preferred conformation in the solid state, which may be influenced by intramolecular electronic effects and intermolecular interactions within the crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Ethoxybenzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine a range of molecular properties for benzaldehyde (B42025) derivatives. These calculations can provide detailed information about optimized geometries, electronic structure, charge distribution, and bonding interactions. While specific detailed data for 3-ethoxybenzaldehyde across all these computational methods is not extensively available in the immediate search results, studies on closely related compounds like 4-ethoxybenzaldehyde (B43997) and 3-hydroxy-4-methoxybenzaldehyde illustrate the typical applications and insights gained from these techniques.

Density Functional Theory (DFT) Studies for Optimized Geometry

Density Functional Theory (DFT) is a fundamental method used to calculate the optimized molecular geometry, providing the most stable structural arrangement of atoms in a molecule. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on benzaldehyde derivatives, such as 3-hydroxy-4-methoxybenzaldehyde and 4-ethoxybenzaldehyde, have utilized DFT with various basis sets (e.g., B3LYP/6-311G(d,p) or B3LYP/6-311++G(d,p)) to obtain optimized structural parameters xisdxjxsu.asiatandfonline.comnih.govnih.govmdpi.com. The optimized geometries obtained from DFT calculations are often compared with experimental data, such as X-ray diffraction, to validate the theoretical models xisdxjxsu.asianih.gov. For instance, periodic DFT geometry optimization of 4-ethoxybenzaldehyde has shown good agreement with proposed crystal structures nih.govmdpi.com.

HOMO-LUMO Analysis and Electronic Structure

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic structure and predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), provides an indication of the molecule's kinetic stability and chemical reactivity tandfonline.comnih.govbohrium.comresearchgate.net. A smaller energy gap generally suggests higher reactivity. Studies on benzaldehyde derivatives have used HOMO-LUMO analysis to understand electronic transitions and charge transfer within the molecule tandfonline.comnih.govbohrium.comresearchgate.net. The spatial distribution of HOMO and LUMO can also indicate regions likely to participate in electron donation or acceptance.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecular surface. These maps depict the potential energy of a proton at various points around the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions tandfonline.comtandfonline.com. This information is essential for predicting how a molecule might interact with other charged species or polar molecules. MEP mapping has been applied to benzaldehyde derivatives to highlight potential sites for chemical reactions and intermolecular interactions tandfonline.combohrium.comresearchgate.nettandfonline.com. The different colored regions on an MEP map (typically red for negative potential, blue for positive potential, and green for zero potential) provide a visual representation of the molecule's electrostatic landscape tandfonline.com.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding interactions, electron delocalization, and charge transfer within a molecule. This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis type NBOs, quantifying the strength of these interactions through second-order perturbation energy (E(2)) bohrium.comresearchgate.net. NBO analysis can reveal insights into hyperconjugative effects, the stability of the molecule arising from these interactions, and the extent of intramolecular charge transfer tandfonline.comnih.govbohrium.comresearchgate.netresearchgate.net. For benzaldehyde derivatives, NBO analysis has been used to understand the nature of hydrogen bonding and the delocalization of electron density tandfonline.comnih.gov.

Molecular Dynamics Simulations to Study Conformational Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior and conformational dynamics of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into molecular flexibility, transitions between different conformations, and interactions with the surrounding environment. While specific MD simulations focused solely on the conformational dynamics of isolated this compound are not prominently featured in the search results, MD simulations are commonly applied to study the behavior of organic molecules, particularly in the context of interactions with biological targets or in different phases mdpi.comtandfonline.comresearchgate.net. These simulations can help understand how molecular shape and flexibility influence chemical and biological processes.

In Silico Prediction of Reactivity and Selectivity

In silico methods encompass a range of computational approaches used to predict the reactivity and selectivity of chemical compounds without performing experimental synthesis or testing. By leveraging the information obtained from quantum chemical calculations and molecular simulations, in silico studies can anticipate how a molecule will behave in various chemical environments and towards specific reaction partners. While direct in silico predictions of general reactivity and selectivity specifically for this compound are not detailed in the provided results, the computational techniques discussed (DFT, FMO, MEP, NBO) form the basis for such predictions tandfonline.com. These methods can identify reactive sites, assess the likelihood of certain reaction pathways, and predict the regioselectivity or stereoselectivity of a reaction. In silico approaches are also widely used in areas like drug discovery to predict interactions with biological targets and evaluate potential efficacy and selectivity mdpi.comresearchgate.netacs.orgscielo.br.

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational approaches used to model and predict the properties and activities of chemical compounds based on their molecular structures nih.govscienceopen.comcadaster.euchimia.ch. These methods involve calculating molecular descriptors and building statistical models to correlate structural features with observed properties or activities nih.govchimia.ch. While QSAR/QSPR are widely applied in various areas of chemistry, including the prediction of physical properties and biological activities, specific published research findings or detailed data tables focusing on the application of QSAR/QSPR methodologies directly to this compound were not found in the conducted literature search. Consequently, a detailed discussion of computational investigations and theoretical findings specifically for this compound within the scope of QSAR/QSPR cannot be provided based on the available information.

Applications of 3 Ethoxybenzaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structure of 3-Ethoxybenzaldehyde allows it to serve as a crucial intermediate in the production of various organic compounds chemimpex.com.

Agrochemicals and Specialty Chemicals

This compound is an essential ingredient in the chemical industry, finding application in the synthesis of agrochemicals and specialty chemicals chemimpex.comxdbiochems.com. Its unique structure and reactivity contribute to its value in these areas chemimpex.com.

Pharmaceutical Intermediates

This compound is widely utilized as a pharmaceutical intermediate chemimpex.comnbinno.com. It plays a crucial role in the synthesis of various pharmaceutical compounds, aiding in the development of new medications chemimpex.comchemimpex.com. For example, 3-ethoxy-4-methoxybenzaldehyde (B45797), a related compound, serves as a crucial intermediate in the synthesis of Apremilast, a medication used for treating psoriasis nbinno.comgoogle.com. The electron-rich aromatic structure of these compounds allows for versatile reactivity in organic synthesis, making them valuable building blocks for complex pharmaceutical molecules nbinno.com.

Fragrance and Flavoring Agents (Focus on Chemical Synthesis)

While also recognized for its role in the formulation of perfumes and flavoring agents due to its pleasant aroma, this compound is also important in the chemical synthesis of these agents chemimpex.comxdbiochems.com. Benzaldehydes, in general, are known for their pleasant aroma and flavor profiles, and the specific combination of the ethoxy group in this compound contributes to distinct characteristics in synthesized fragrances and flavors xdbiochems.com. It can be used as an intermediate in the synthesis of various fragrant compounds or as a modifier to enhance or alter existing fragrances xdbiochems.com.

Role in the Formation of Heterocyclic Compounds

This compound and related benzaldehyde (B42025) derivatives play a role in the synthesis of heterocyclic compounds xdbiochems.comnbinno.comrjptonline.org. Heterocyclic compounds are of significant interest due to their diverse applications, including in pharmaceuticals and agrochemicals connectjournals.com. The aldehyde functional group can participate in reactions leading to the formation of various heterocyclic systems ajrconline.org. Research involving vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, demonstrates the use of such aldehydes in synthesizing heterocyclic derivatives like pyrimidines and pyrazoles through reactions with compounds like paracetamol rjptonline.orgresearchgate.net.

Derivatization for Enhanced Functionality or Specific Applications

The aldehyde moiety of this compound serves as a versatile handle for further derivatization, allowing for the modification of its properties and the creation of compounds with enhanced functionality or specific applications vulcanchem.com.

Schiff Base Formation and Their Research Utility

Schiff bases are a class of organic compounds formed by the condensation of an aldehyde or ketone with a primary amine, containing a characteristic imine (C=N) group researchgate.netscispace.com. This compound can readily undergo Schiff base formation due to its aldehyde group. Schiff bases derived from benzaldehyde derivatives, including those structurally related to this compound, are widely studied due to their broad range of biological activities and their utility as intermediates in organic synthesis connectjournals.comresearchgate.netjocpr.com. They are valuable in research for various purposes, such as precursors in organic synthesis, catalysts, and polymer stabilizers researchgate.net. The formation of Schiff bases is a straightforward reaction that can be performed under relatively mild conditions scispace.comontosight.ai. Research highlights the utility of Schiff bases in coordination chemistry and their potential biological applications jocpr.comresearchgate.net.

Chalcone (B49325) Synthesis and Derivatives

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one structure, are open-chain flavonoids found in edible plants jst.go.jpnih.gov. They are significant in organic synthesis as precursors to flavonoids and isoflavonoids and are known for diverse biological activities jst.go.jp. The synthesis of chalcones typically involves the Claisen-Schmidt condensation reaction between an aldehyde and a ketone jst.go.jpnih.govnih.gov.

This compound can serve as the aldehyde component in this condensation, leading to the formation of chalcone derivatives containing the 3-ethoxyphenyl moiety. This reaction is often catalyzed by either acids or bases jst.go.jpnih.gov. Base-catalyzed methods, frequently employing aqueous solutions of NaOH, KOH, or Ba(OH)₂, are widely used jst.go.jp. Acid-catalyzed methodologies using reagents like BF₃–Et₂O have also been reported for chalcone synthesis jst.go.jpnih.gov. Research indicates that the presence of specific functional groups, such as hydroxyl or allyl groups, on the chalcone skeleton can enhance its biological activities jst.go.jp. While general methods for chalcone synthesis from various benzaldehyde derivatives and acetophenones are well-documented, specific detailed research findings focusing solely on the synthesis of chalcones directly from this compound in isolation were not prominently found in the immediate search results. However, the general principles of Claisen-Schmidt condensation apply, suggesting its potential use in generating 3-ethoxy-substituted chalcones.

Utilization in Material Science Research (e.g., Polymers, Liquid Crystals)

This compound and its derivatives have potential applications in material science, particularly in the development of polymers and liquid crystals ontosight.ai. Aromatic aldehydes, including those with ethoxy groups, can be incorporated into polymer structures or used in the synthesis of monomers for polymerization researchgate.net.

In the field of polymers, aldehydes can participate in condensation reactions to form polymeric chains. For instance, research has explored the synthesis of poly(p-phenyleneitaconamide) using this compound in the presence of anhydrous LiCl and dimethylacetamide researchgate.net. This suggests the potential for this compound to be involved in polymerization reactions, contributing specific structural or electronic properties to the resulting materials.

In liquid crystal research, aromatic aldehydes are frequently used as building blocks for synthesizing mesogenic compounds researchgate.netacs.org. Liquid crystals are functional materials exhibiting properties between those of conventional liquids and solid crystals researchgate.netresearchgate.net. They often contain rigid aromatic cores linked by flexible spacers, and aldehyde groups can be part of these rigid units or used in the formation of linkages like imines (Schiff bases) through condensation with amines researchgate.netru.ac.bd. While the search results mention the use of related compounds like 4-ethoxybenzaldehyde (B43997) and 4-methoxybenzaldehyde (B44291) in liquid crystal synthesis acs.orgresearchgate.net, direct detailed research specifically on the utilization of this compound in the synthesis or study of liquid crystalline materials was not extensively detailed. However, given the structural similarity to other aldehydes used in this field, this compound holds potential as a precursor for novel liquid crystalline compounds or polymers with liquid crystalline properties.

Biological and Biomedical Research Applications of 3 Ethoxybenzaldehyde and Its Derivatives

Investigation of Biological Activities

Derivatives of benzaldehyde (B42025), including those structurally related to 3-ethoxybenzaldehyde, have been explored for a range of biological activities.

Antimicrobial Properties and Mechanisms of Action

Research indicates that certain derivatives incorporating the benzaldehyde structure, sometimes with ethoxy or related groups, exhibit antimicrobial properties. For instance, novel benzothiazole-1,2,3-triazole hybrids showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives displaying high efficacy against specific strains like Escherichia coli and Pseudomonas aeruginosa. bohrium.com Another study on bis-substituted isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) derivatives identified compounds with potential as bacterial inhibitors against Staphylococcus aureus and E. coli. dergipark.org.tr Chalcone (B49325) derivatives, synthesized from compounds including 4-hydroxy-3-ethoxybenzaldehyde, have also demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacteria. ijpsr.comgsconlinepress.com

The mechanism of action for these compounds can involve various pathways, though specific details for this compound derivatives are still under investigation. Generally, antimicrobial agents can act by disrupting cell wall synthesis, interfering with protein synthesis, damaging cell membranes, or inhibiting essential enzymes. nih.gov For example, one study on 3,4,5-trimethoxybenzaldehyde, a related benzaldehyde derivative, included molecular docking studies to understand its interaction with proteins, suggesting a potential mechanism at the molecular level. bohrium.com

A study involving 4-(2-benzoxy-3-ethoxy)-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized using 2-benzoxy-3-ethoxy-benzaldehyde, evaluated their antimicrobial and antioxidant activities. journalirjpac.com One specific compound from this series showed moderate antimicrobial effects. journalirjpac.com

Antioxidative Properties

Antioxidant activity is another area where benzaldehyde derivatives have shown promise. Compounds structurally related to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For example, benzimidazole-integrated 1,2,3,4-tetrazole derivatives, synthesized using a compound related to 3-methoxybenzaldehyde (B106831), exhibited promising antioxidant activity. researchgate.netnih.gov Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) have also been reported to possess antioxidant properties.

Studies on other natural compounds containing aldehyde functionalities, such as 2,3-dihydroxy-4-methoxybenzaldehyde, have demonstrated significant antioxidant activity, which contributes to their biological effects, including anti-inflammatory properties. mdpi.com The antioxidant capacity of compounds is often assessed using methods like DPPH free radical scavenging, TEAC CUPRAC, and metal chelating activity assays. dergipark.org.trgsconlinepress.com

Anticancer Activity and Related Studies

Research has investigated the potential anticancer activity of benzaldehyde derivatives. Some studies have focused on thiosemicarbazone derivatives of benzaldehydes, including 3-methoxybenzaldehyde, which showed promising activity against MCF-7 human breast cancer cells. biorxiv.org These compounds demonstrated selective toxicity towards cancer cells compared to normal cells. biorxiv.org

Chalcone derivatives synthesized from 4-hydroxy-3-ethoxybenzaldehyde have also been screened for their anticancer activity using cell lines such as MCF-7. ijpsr.com Certain chalcone monomers and copolyesters derived from them were identified as potential anticancer agents based on their selectivity index. ijpsr.com

Another derivative, 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde, is highlighted as a compound with potential antimicrobial or anticancer properties, similar to other compounds containing nitroimidazole moieties. ontosight.ai Further studies are needed to fully understand its pharmacological profile. ontosight.ai

While not directly focused on this compound, studies on related structures like 3-fluoro-4-ethoxybenzaldehyde have been used in the synthesis of compounds evaluated for antiproliferative activities against cancer cell lines such as HeLa, A2780, and HCT 116. nih.gov

Anti-inflammatory Effects

Some benzaldehyde derivatives have demonstrated anti-inflammatory properties. Aromatic aldehydes, including those with ethoxy groups, have been investigated for their effectiveness against inflammation-related conditions. google.com Studies suggest these compounds may exert anti-inflammatory effects through various mechanisms, potentially involving the modulation of inflammatory pathways. google.com

Phenolic compounds isolated from Gastrodia elata root, including 4-hydroxy-3-methoxybenzaldehyde, have shown anti-inflammatory and analgesic properties in vivo, inhibiting cyclooxygenase (COX) activity and silica-induced reactive oxygen species (ROS) generation. nih.govresearchgate.net The presence of both C-4 hydroxy and C-3 methoxy (B1213986) radicals on the benzyl (B1604629) aldehyde structure was found to play an important role in these anti-inflammatory activities. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibition is another significant area of research for benzaldehyde derivatives. These compounds can interact with and modulate the activity of various enzymes, which is crucial for their biological effects. Studies have investigated the enzyme inhibitory potential of benzaldehyde derivatives against enzymes like aldose reductase and tyrosinase. researchgate.net

Derivatives of 3-methoxybenzaldehyde have been studied for their inhibitory effects on carbonic anhydrases, including human and pathogen-specific isozymes. conicet.gov.ar Some C-glycosides incorporating the methoxyaryl moiety showed selective inhibition against certain β-class carbonic anhydrases. conicet.gov.ar

Furthermore, research on 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418) oxime derivatives has focused on their activity as selective phosphodiesterase type 4D (PDE4D) inhibitors, suggesting a role in neurological conditions by increasing intracellular cAMP levels. nih.gov

Mechanism of Action at the Molecular Level

The mechanism of action of this compound and its derivatives at the molecular level is often related to their chemical structure and ability to interact with biological targets. The aldehyde functional group is reactive and can form Schiff bases with amines, which are important in many biochemical processes. Substituents on the benzaldehyde ring, such as ethoxy and other alkoxy groups, can influence the compound's solubility, reactivity, and ability to interact with specific enzymes or receptors.

These interactions can lead to the modulation of enzyme activities or receptor interactions, affecting signal transduction pathways within cells. For example, some derivatives may inhibit specific enzymes critical for metabolic pathways or act as agonists or antagonists at receptor sites, influencing cellular responses.

In the context of antimicrobial activity, mechanisms can involve disrupting essential cellular processes or damaging cellular components. nih.gov For antioxidant activity, the mechanism typically involves scavenging free radicals or enhancing the body's natural antioxidant defense systems. patsnap.com For anticancer effects, derivatives may induce apoptosis, inhibit cell proliferation, or interfere with processes like tubulin polymerization. nih.govresearchgate.net Anti-inflammatory mechanisms can involve inhibiting pro-inflammatory enzymes like COX or reducing the production of inflammatory mediators. nih.govresearchgate.net

Interaction with Cellular Macromolecules (e.g., Proteins, Nucleic Acids)

Research into the interaction of this compound and its derivatives with cellular macromolecules like proteins and nucleic acids is an active area of investigation, often employing computational and experimental methods. Molecular docking studies are frequently utilized to predict the binding modes and affinities of these compounds with target proteins or DNA. researchgate.net For instance, studies on chalcone derivatives, which can be synthesized from benzaldehyde precursors, have explored their interactions with proteins such as human aromatase, a key enzyme in estrogen synthesis, suggesting potential in cancer therapy. sphinxsai.com

Derivatives incorporating structural features related to this compound have been investigated for their ability to interact with DNA. For example, benzylvanillin (2-(benzyloxy)-3-methoxybenzaldehyde) derivatives, structurally similar to ethoxybenzaldehyde compounds, have shown DNA binding activity, primarily through hydrophobic interactions within the minor groove of nucleic acids. plos.org These interactions can lead to DNA fragmentation and subsequent induction of apoptosis in cancer cells. plos.org

While direct studies on this compound's interaction with nucleic acids are not extensively reported, the investigation of its derivatives highlights the potential for this class of compounds to engage with genetic material, influencing cellular processes.

Disruption of Cellular Membranes

The ability of some benzaldehyde derivatives to disrupt cellular membranes has been observed, contributing to their biological activities, particularly antimicrobial effects. Studies on various natural phenolic compounds, including benzaldehyde derivatives, have indicated that they can modify the structure of bacterial cell membranes by integrating into the lipid monolayer, affecting membrane fluidity and packing density. mdpi.com

Research on 3-chloro-4-ethoxybenzaldehyde (B1598427), a related ethoxy-substituted benzaldehyde, suggests potential in disrupting bacterial and fungal cell membranes, contributing to its antibacterial and antifungal properties. smolecule.com While specific studies detailing the membrane disruption mechanisms of this compound itself are less common, the evidence from related compounds suggests that this could be a contributing factor to the biological effects observed in some derivatives. mdpi.com

Molecular Docking Studies and Receptor Interactions

Molecular docking studies play a crucial role in understanding the potential biological activities of this compound derivatives by predicting their interactions with specific protein receptors and enzymes. These computational techniques help to elucidate binding affinities, identify key interaction sites, and propose mechanisms of action. researchgate.net

Studies involving chalcone derivatives synthesized from ethoxybenzaldehyde precursors have utilized molecular docking to examine their binding to target proteins like human aromatase. sphinxsai.com These studies have shown favorable docking scores and hydrogen bonding interactions, comparable to known inhibitors, suggesting their potential as therapeutic agents. sphinxsai.com

Furthermore, molecular docking has been applied to investigate the interactions of novel N-acyl hydrazone compounds, which can be synthesized using benzaldehyde derivatives, with proteins relevant to cancer, such as those found in MCF-7 breast cancer cells and PC-3 prostate cancer cells. acs.org These studies have shown good agreement between docking calculations and experimental antiproliferative activity, indicating that the predicted interactions within the receptor active pocket are relevant to their biological effects. acs.org

Molecular docking is also employed in the design and evaluation of novel compounds with potential therapeutic applications, including those derived from benzaldehyde scaffolds, to predict their binding to various biological targets, such as enzymes involved in specific disease pathways. japsonline.commdpi.com

Development of Biologically Active Molecules from this compound Precursors

This compound and related ethoxy-substituted benzaldehydes serve as valuable precursors in the synthesis of a diverse range of biologically active molecules. The aldehyde functional group provides a reactive site for various chemical transformations, allowing for the creation of novel compounds with tailored pharmacological properties.

Therapeutic Potential in Disease Models

Derivatives synthesized from this compound or related structures have demonstrated therapeutic potential in various disease models, primarily through their antimicrobial, anti-inflammatory, and anticancer activities.

Studies on derivatives like 3-chloro-4-ethoxybenzaldehyde have indicated potential as antibacterial and antifungal agents, possibly through membrane disruption and enzyme inhibition. smolecule.com Related alkoxy-substituted benzaldehydes have also shown antimicrobial properties.

Chalcone derivatives synthesized from ethoxybenzaldehyde precursors have been evaluated for their anticancer activity, showing potent antiproliferative effects against certain cancer cell lines. sphinxsai.com The therapeutic potential of these derivatives in disease models is often linked to their ability to interact with biological targets and modulate cellular pathways.

While direct studies on the therapeutic potential of this compound in disease models are limited, the research on its derivatives highlights the scaffold's utility in generating compounds with promising biological activities relevant to treating infections, inflammation, and cancer. uni.lu

Design and Synthesis of Novel Pharmacophores

The unique structural features of this compound make it a valuable building block for the design and synthesis of novel pharmacophores. Its aromatic ring, ethoxy group, and aldehyde functionality can be modified and combined with other chemical moieties to create compounds with enhanced or altered biological activities.

The synthesis of novel heterocyclic compounds, such as substituted quinazolin-4(3H)-one motifs and benzimidazole-integrated tetrazole derivatives, has utilized benzaldehyde derivatives as key starting materials or intermediates. researchgate.netfrontiersin.org These synthetic strategies aim to create new chemical entities with potential antimicrobial, antioxidant, and anticancer properties. researchgate.netfrontiersin.org

The design of novel pharmacophores from benzaldehyde precursors often involves reactions such as condensation, cyclization, and substitution to introduce diverse functional groups and create complex molecular architectures. bibliomed.orgarabjchem.org Molecular design principles and computational tools are frequently employed to guide the synthesis and predict the potential biological activity of these novel compounds. mdpi.comfrontiersin.org

The ongoing research into the design and synthesis of novel pharmacophores based on the benzaldehyde scaffold, including ethoxy-substituted variants, underscores its importance in medicinal chemistry for the discovery and development of new therapeutic agents. plos.orgfrontiersin.org

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemical Design